molecular formula C13H11BrN2O B7938586 2-Amino-4-bromo-N-phenylbenzamide

2-Amino-4-bromo-N-phenylbenzamide

Cat. No.: B7938586
M. Wt: 291.14 g/mol
InChI Key: XQJWKUHZZYZLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-N-phenylbenzamide is a high-purity chemical compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 . It is supplied with the CAS Number 1511473-08-7 and should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This compound belongs to the N-phenylbenzamide class of molecules, which are recognized in scientific literature for their diverse biological potential . Research indicates that structurally similar N-phenylbenzamide derivatives demonstrate significant pharmacological activities. These include promising anticancer properties, with some analogues exhibiting cytotoxic effects against cancer cell lines and showing stable interactions with target proteins like ABL1 kinase . Furthermore, certain derivatives have displayed potent antiviral activity against enterovirus 71 (EV71) in laboratory studies, presenting a valuable scaffold for the development of antiviral agents . As a building block in medicinal chemistry, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules. Its reactive amino and bromo functional groups allow for further chemical modifications, facilitating the exploration of structure-activity relationships . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromo-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJWKUHZZYZLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Pathways Towards 2-Amino-4-bromo-N-phenylbenzamide

Direct synthesis of this compound can be achieved through the reduction of a corresponding nitro-substituted precursor. A notable example involves the synthesis of a closely related derivative, 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. In this process, the precursor, 4-bromo-N-(4-bromo-2-fluorobenzyl)-2-nitrobenzamide, is treated with iron in acetic acid. The mixture is heated, and after cooling, the iron is filtered off. The subsequent workup, involving basification and extraction, yields the desired 2-amino product. prepchem.com This reaction demonstrates a classic method for the reduction of an aromatic nitro group to an amine, a crucial step in the synthesis of many amino-benzamide derivatives.

Another general and widely used method for the synthesis of 2-aminobenzamide (B116534) derivatives involves the reaction of isatoic anhydride (B1165640) with an appropriate amine. nih.gov This approach can be conducted using conventional heating in a solvent like dimethylformamide (DMF) or via a more rapid, solvent-free microwave-mediated methodology. nih.gov The reaction proceeds through the opening of the anhydride ring by the amine nucleophile, followed by the loss of carbon dioxide to form the final 2-aminobenzamide product.

A series of substituted 2-amino-N-phenylbenzamides have been synthesized and evaluated for their biological activities. researchgate.net While specific details for the 4-bromo-substituted target compound are part of a broader study, the general synthetic route often involves the reaction of a substituted 2-aminobenzoic acid with an aniline (B41778) derivative or the reduction of a 2-nitrobenzamide (B184338) precursor. researchgate.net

Utilization of 2-Bromo-N-phenylbenzamide as a Versatile Synthetic Precursor

2-Bromo-N-phenylbenzamide serves as a key starting material for the synthesis of various heterocyclic compounds and functionalized derivatives. nih.govacs.orgsolubilityofthings.com Its bromine atom provides a reactive site for a range of transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

A significant application of 2-bromo-N-phenylbenzamide is in the synthesis of quinazolinone derivatives, which are important heterocyclic structures in medicinal chemistry. nih.govacs.org An efficient method for synthesizing 2-amino-quinazolin-4(3H)-ones involves an Ullmann cross-coupling reaction between 2-bromo-N-phenylbenzamide and cyanamide (B42294). nih.govacs.orgfigshare.com This reaction is typically catalyzed by copper iodide (CuI) in the presence of a base such as potassium tert-butoxide (t-BuOK) in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org Noteworthy aspects of this method include its cost-effectiveness, the use of readily available materials, and its operation under open-air conditions without the need for a ligand. nih.gov

The optimization of this reaction has been studied by screening various copper salts and reaction conditions. CuI was identified as the most effective catalyst for this transformation. acs.org The process demonstrates the formation of a carbon-nitrogen bond, leading to the cyclization that forms the quinazolinone ring system. nih.govacs.org

Table 1: Ullmann Cross-Coupling for 2-Aminoquinazolinone Synthesis

Starting Material Reagent Catalyst Base Solvent Temperature (°C) Product

Data sourced from studies on Ullmann cross-coupling reactions. nih.govacs.org

The versatility of 2-bromo-N-phenylbenzamide extends to the synthesis of various 2-functionalized N-phenylbenzamide derivatives. By adapting the conditions of the Ullmann cross-coupling reaction and replacing cyanamide with other nucleophiles, a range of substituents can be introduced at the 2-position of the benzamide (B126) ring. nih.govacs.org

Under similar copper-catalyzed conditions, nucleophiles such as water, alcohols, phenols, amines, and mercaptans can be used to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.govacs.org For instance, the reaction with water leads to the formation of 2-hydroxy-N-phenylbenzamide derivatives. acs.org This demonstrates a powerful strategy for creating a library of substituted N-phenylbenzamides from a common precursor.

Table 2: Functionalization of 2-Bromo-N-phenylbenzamide

Nucleophile Catalyst System Product Type Bond Formed
Water CuI / t-BuOK 2-Hydroxy-N-phenylbenzamide C-O
Alcohols CuI / t-BuOK 2-Alkoxy-N-phenylbenzamide C-O
Phenols CuI / t-BuOK 2-Phenoxy-N-phenylbenzamide C-O
Amines CuI / t-BuOK 2-Amino-N-phenylbenzamide C-N

This table summarizes the versatility of 2-bromo-N-phenylbenzamide in synthesis as described in the literature. nih.govacs.org

General Synthetic Approaches for N-Phenylbenzamide Analogues

Beyond the specific chemistry of this compound, general synthetic methods for N-phenylbenzamide analogues are continuously being developed, including both metal-catalyzed and metal-free strategies.

A novel route for the synthesis of N-phenylbenzamides involves a nucleophilic substitution reaction using 1,3-diphenylthiourea. unair.ac.idresearchgate.net In this method, substituted benzoyl chlorides react with 1,3-diphenylthiourea in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). unair.ac.id This approach offers a direct conversion to N-phenylbenzamides from an inexpensive commodity chemical. The proposed mechanism suggests the involvement of an imino alcohol-amide tautomerism and a rearrangement intermediate to yield the final product in excellent purity and yield. unair.ac.idresearchgate.net

The development of metal-free synthetic methods is a growing area of interest in green chemistry. For the synthesis of 2-amino benzamide derivatives, one such strategy involves the use of isatoic anhydride and an amine, which can be performed under solvent-free microwave irradiation, offering a rapid and efficient alternative to traditional heating. nih.gov

Furthermore, metal-free approaches have been developed for the synthesis of related heterocyclic systems starting from 2-amino benzamides. For example, a metal-free, dual benzylic C-H bond amination has been reported for the synthesis of 2-aryl quinazolinones using 2-amino benzamides and methylarenes as starting materials. rsc.org While this is a subsequent reaction of a 2-amino benzamide, it highlights the trend towards avoiding metal catalysts in the synthesis of these important scaffolds. Another relevant metal-free strategy involves the aminyl radical addition to aryl isothiocyanates for the synthesis of 2-aminobenzothiazoles, showcasing the potential of radical chemistry in forming C-N bonds without metal catalysts. rsc.org

3 Exploration of Scalability in Synthetic Protocols (e.g., Gram-Scale Preparations)

The successful transition of a synthetic methodology from a laboratory-scale experiment to a gram-scale preparation is a critical aspect of chemical research and development, ensuring that a compound can be produced in sufficient quantities for further studies. For the synthesis of this compound, a scalable protocol can be envisaged through a two-step approach, commencing with the formation of the key intermediate, 2-amino-4-bromobenzoic acid, followed by its coupling with aniline.

The initial step involves the synthesis of 2-amino-4-bromobenzoic acid, also known as 4-bromoanthranilic acid. A potentially scalable method for its preparation is outlined in patent literature, which describes the amination of a di-halogenated benzoic acid derivative. Specifically, the synthesis of 4-bromoanthranilic acid from 2-bromo-4-fluorobenzoic acid has been reported to proceed with a high yield of 91.5%. This process involves the reaction of the starting material with aqueous ammonia (B1221849) in the presence of a copper(I) oxide catalyst. The high yield suggests that this method is robust and could be adapted for gram-scale production.

The subsequent and final step is the amidation of 2-amino-4-bromobenzoic acid with aniline to yield the target compound, this compound. The direct condensation of carboxylic acids and amines is a common strategy in organic synthesis, and several methods are amenable to scaling. One such approach involves the use of a coupling agent to facilitate the formation of the amide bond. For instance, the conversion of anthranilic acids to the corresponding amides can be achieved by reacting the acid with a suitable amine in the presence of a coupling reagent. Another effective method reported in the literature for the synthesis of N-phenylanthranilic acid derivatives involves the use of boric acid as a catalyst. This method is attractive for its simplicity and the relatively mild conditions required. An equimolar mixture of the N-phenylanthranilic acid, the amine, and boric acid can be heated without a solvent, leading to the formation of the desired amide.

A hypothetical gram-scale preparation of this compound, based on the principles outlined above, is detailed in the following data table. This table provides a summary of the proposed reaction parameters for a two-step synthesis, illustrating a practical approach to obtaining this compound in larger quantities.

Table 1: Proposed Gram-Scale Synthesis of this compound

Step Reaction Reactants Reagents/Catalyst Solvent Temperature (°C) Time (h) Proposed Yield (%)
1 Synthesis of 2-Amino-4-bromobenzoic Acid 2-Bromo-4-fluorobenzoic acid, Aqueous Ammonia Copper(I) oxide Ethyl Acetate/Water 40 1 ~90

Table 2: List of Compounds

Compound Name
This compound
2-amino-4-bromobenzoic acid
Aniline
2-bromo-4-fluorobenzoic acid
Copper(I) oxide

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in Ullmann Cross-Coupling Protocols

The Ullmann condensation, specifically the Goldberg reaction variant for C-N bond formation, is a fundamental method for synthesizing N-aryl amides. wikipedia.orgnih.gov This copper-catalyzed cross-coupling reaction involves the arylation of amides and has been the subject of extensive mechanistic study. nih.gov Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have introduced soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.orgresearchgate.net

The generally accepted mechanism for this Ullmann-type coupling proceeds through a catalytic cycle. nih.gov For the synthesis of an N-phenylbenzamide, the cycle is initiated by the coordination of a ligand, such as a diamine, to a Copper(I) salt. nih.gov Computational studies on related systems have provided significant insight into the subsequent steps. nih.govresearchgate.net

A key mechanistic proposal involves the following stages:

Ligand Association: A chelating ligand, like N,N'-dimethylethylenediamine (DMEDA), coordinates to the Cu(I) catalyst. nih.gov

Amide Coordination: The amide substrate coordinates to the ligated copper complex. nih.gov

Deprotonation: A base removes the acidic proton from the amide nitrogen, forming a copper-amidate intermediate. researchgate.net

Oxidative Addition: The aryl halide (e.g., a bromobenzene (B47551) derivative) adds to the copper center. This haloarene activation is often the rate-determining step of the entire process. nih.gov This step leads to a transient Cu(III) intermediate.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the N-aryl amide product and regenerating the active Cu(I) catalyst. wikipedia.org

The efficiency of the Ullmann coupling is highly dependent on the reactants and conditions. Aryl iodides are typically more reactive than aryl bromides or chlorides. wikipedia.org Furthermore, the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org The choice of ligand is also critical, with amino acids and oxalic diamides having been identified as particularly effective in promoting the coupling, a development known as the Ullmann-Ma reaction. researchgate.net

Table 1: Key Factors Influencing Ullmann C-N Coupling Reactions

FactorInfluence on ReactionExample/NoteReference
CatalystCopper(I) is the active catalytic species.Generated in situ from Cu metal or from Cu(I) salts like CuI. wikipedia.org
LigandAccelerates the reaction, allowing for milder conditions.Amino acids, N,N'-dimethylethylenediamine (DMEDA), phenanthroline. nih.govresearchgate.net
Aryl HalideReactivity order is generally I > Br > Cl. Electron-withdrawing groups enhance reactivity.4-chloronitrobenzene is an "activated" aryl halide. wikipedia.org
BaseRequired for the deprotonation of the amide nucleophile.K₂CO₃ or t-BuOK are commonly used. nih.gov
SolventHigh-boiling polar solvents are traditional, but modern methods use alternatives.N-methylpyrrolidone (NMP), Dimethylformamide (DMF), or Deep Eutectic Solvents (DES). wikipedia.orgnih.gov

Analysis of Radical Mechanistic Pathways in 2-Amino Benzamide (B126) Transformations

Beyond two-electron pathways like the Ullmann coupling, 2-amino benzamide derivatives can participate in transformations involving radical intermediates. rsc.org These reactions open up synthetic routes to complex heterocyclic structures through intramolecular cyclization. wikipedia.org Radical cyclizations are typically very rapid and selective, proceeding through three main stages: selective radical generation, intramolecular cyclization, and conversion of the cyclized radical to the final product. wikipedia.org

One studied pathway involves the copper-controlled divergent cyclization of benzamides to produce isoquinolinediones. rsc.org In such a process, a radical is first generated on the substrate. For instance, using a radical initiator like azobisisobutyronitrile (AIBN), a radical can be formed which then participates in a cascade. rsc.org The initially formed radical attacks a multiple bond within the same molecule (the cyclization step) to form a new ring and a new radical center. wikipedia.org

The fate of this newly formed cyclized radical determines the final product. It can be quenched by a radical scavenger, undergo fragmentation, or participate in an electron-transfer process. wikipedia.org In some transformations of amide derivatives, the cyclization produces an intermediate radical that can undergo a β-fragmentation by eliminating a stable radical, such as a sulfonyl radical, to yield an imine. nih.gov

Modern methods have also employed electrochemistry to initiate such radical cascades, offering a mild and oxidant-free approach to constructing C-S, C-Se, and C-O bonds in a single step starting from olefinic amides. rsc.org

Table 2: Components of Radical-Mediated Benzamide Cyclizations

Component/StepDescriptionExample MethodReference
Radical GenerationInitial formation of a radical on the substrate.Use of chemical initiators (e.g., AIBN) or electrochemical oxidation. rsc.orgrsc.org
CyclizationIntramolecular attack of the radical onto a multiple bond (e.g., C=C).5-exo or 6-exo cyclizations are common, leading to five- or six-membered rings. wikipedia.orgnih.gov
Propagation/TerminationThe cyclized radical is converted to a stable product.Quenching with a hydrogen atom donor, or elimination of a radical fragment (e.g., PhSO₂·). wikipedia.orgnih.gov
Controlling AgentCan direct the reaction toward a specific product.In a divergent cyclization, CuI can redirect the pathway to yield a different product than the metal-free reaction. rsc.org

Studies on Tautomerism and Rearrangement Intermediates in N-Phenylbenzamide Synthesis

N-Phenylbenzamide and its derivatives can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. nih.gov For amide systems, the primary equilibrium is between the amide form and the imidol (or enol) form. In systems like N-phenylbenzamide, where the nitrogen is part of the amide linkage, this prototropic tautomerism is a key chemical feature. nih.gov

Detailed studies on related benzamidoisoquinoline derivatives using NMR spectroscopy and computational chemistry have shown that an equilibrium can exist between multiple tautomers, including amide, enamine, and enol forms. nih.gov The relative stability and population of these tautomers are highly sensitive to substituent effects. nih.gov For example, strong electron-donating groups on the phenyl ring tend to favor the amide tautomer, while strong electron-accepting groups can increase the proportion of the imidol/enol form. nih.gov

The solvent also plays a critical role. While intramolecular hydrogen bonds can stabilize certain tautomers, intermolecular hydrogen bonds with solvent molecules can compete and shift the equilibrium. nih.gov Computational studies that include explicit solvent molecules are often necessary to accurately reproduce experimental observations. nih.gov The existence of these tautomers means that during synthesis or subsequent reactions, the molecule may not exist as a single static structure but as a dynamic mixture of interconverting isomers. These tautomers can be considered transient rearrangement intermediates in any process involving proton transfer.

Table 3: Influence of Substituents on Tautomeric Equilibrium in Benzamido- derivatives

Substituent on Phenyl RingElectronic EffectFavored TautomerReference
-NMe₂Strong Electron-DonatingAmide form is highly favored (e.g., ~74% of mixture). nih.gov
-HNeutralAmide form is the most abundant. nih.gov
-NO₂Strong Electron-AcceptingPopulation of the amide form decreases significantly (e.g., to ~38%). nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Solid-State Structure Elucidation via X-ray Crystallography

X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms in the solid state of related benzamide (B126) derivatives. For instance, in a similar compound, 4-Bromo-N-phenylbenzamide, the molecule exhibits a twisted conformation. nih.gov The dihedral angle between the phenyl and the 4-bromophenyl rings is 58.63 (9)°. nih.gov The central amide plane (N—C=O) is not coplanar with the adjacent aromatic rings, forming dihedral angles of 30.2 (2)° with the phenyl ring and 29.2 (2)° with the 4-bromophenyl ring. nih.gov In the crystal lattice, molecules are interconnected by N—H⋯O hydrogen bonds, forming chains. These chains are further linked by C—H⋯π interactions, creating a three-dimensional network. nih.gov

In another related structure, 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide group is essentially planar. nih.gov It forms dihedral angles of 73.97 (12)° with the hydroxy-substituted phenyl ring and 25.42 (19)° with the bromo-substituted benzene (B151609) ring. nih.gov The crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, a compound with a similar benzamide core, was determined to be in the triclinic space group P-1. researchgate.net The unit cell dimensions were found to be a = 7.05380(10) Å, b = 7.65490(10) Å, and c = 13.7094(4) Å. researchgate.net These examples highlight the detailed structural insights that can be obtained for 2-Amino-4-bromo-N-phenylbenzamide through X-ray diffraction analysis.

Solution-Phase Structural Analysis Using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been applied to characterize benzamide derivatives, providing detailed information about the chemical environment of each atom.

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for the structural confirmation of benzamide compounds. For example, in the ¹H NMR spectrum of the related 4-chloro-N-phenylbenzamide in CDCl₃, distinct signals are observed for the aromatic protons. rsc.org The spectrum of 4-methoxy-N-phenylbenzamide shows characteristic peaks for the methoxy (B1213986) group protons as a singlet at 3.88 ppm. rsc.org

The ¹³C NMR spectrum of 4-chloro-N-phenylbenzamide in CDCl₃ shows signals for the carbonyl carbon and the various aromatic carbons. rsc.org Similarly, the ¹³C NMR of 4-methoxy-N-phenylbenzamide displays a peak for the methoxy carbon at 55.4 ppm. rsc.org While specific data for this compound is not detailed in the provided results, the analysis of these related compounds demonstrates the utility of 1D NMR in identifying the key functional groups and their electronic environments.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzamide Derivatives

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
4-chloro-N-phenylbenzamide CDCl₃ Aromatic protons Carbonyl and aromatic carbons rsc.org
4-methoxy-N-phenylbenzamide CDCl₃ 3.88 (s, 3H, OCH₃), Aromatic protons 55.4 (OCH₃), Carbonyl and aromatic carbons rsc.org
2-BROMOBENZAMIDE DMSO-d6 7.33-7.88 (m, aromatic protons) Not specified chemicalbook.com
4-BROMOBENZAMIDE Not specified Not specified Not specified chemicalbook.com

Note: This table is interactive and can be sorted by clicking on the column headers.

Vibrational Spectroscopy for Functional Group Identification (Infrared, FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR), Fourier-transform infrared (FT-IR), and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the FT-IR spectrum of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, characteristic absorption bands are observed that confirm the presence of specific functional groups. researchgate.net The IR spectrum of 4-bromoaniline, a structural component of the target molecule, shows characteristic bands for the amino group and the benzene ring. nist.gov For this compound, one would expect to observe characteristic stretching and bending vibrations for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and the C-Br bond, as well as vibrations associated with the substituted benzene rings.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and studying its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique often used for fragile molecules. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. rsc.org

For N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, mass spectrometry was used to confirm its structure and study its fragmentation. researchgate.net The mass spectrum of benzanilide (B160483) shows a prominent peak for the molecular ion and characteristic fragment ions. nih.gov In the analysis of this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. HRMS would provide an exact mass measurement, confirming the elemental composition of C₁₃H₁₁BrN₂O. The fragmentation pattern would likely involve cleavage of the amide bond and loss of bromine, providing further structural confirmation.

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula and confirm the purity of the sample. For N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the calculated elemental composition was found to be in close agreement with the experimentally determined values. researchgate.net Similarly, for a series of benzamide derivatives, the calculated and found values for carbon and hydrogen were reported to be very close, indicating the high purity of the synthesized compounds. rsc.org For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₃H₁₁BrN₂O, and compared with experimental results to verify its stoichiometry.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique used to study the electronic transitions within a molecule. For conjugated aromatic systems such as this compound, this method provides valuable insights into the molecule's electronic structure and the influence of its constituent functional groups on absorption characteristics. The absorption of ultraviolet and visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In molecules with extensive conjugation and the presence of auxochromes (like the -NH2 group) and chromophores (the phenyl and benzamide moieties), these transitions typically occur in the 200-400 nm range.

While specific, detailed experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the spectral characteristics can be inferred from the analysis of structurally related compounds. The electronic spectrum of this compound is expected to be a composite of the transitions originating from the substituted aniline (B41778) and benzamide portions of the molecule.

The primary electronic transitions observed in such aromatic compounds are the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

The presence of the amino (-NH2) group, a strong electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzamide. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and thus reduces the energy gap for electronic transitions. Conversely, the bromo (-Br) group, an electron-withdrawing group, can also influence the electronic transitions, often leading to further shifts in the absorption bands.

The solvent environment can significantly impact the position and intensity of the absorption bands, a phenomenon known as solvatochromism. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. For instance, in protic solvents, hydrogen bonding with the amino and amide groups can alter the energy of the n → π* transitions.

A hypothetical UV-Vis absorption spectrum for this compound would likely exhibit characteristic bands for the substituted aromatic system. Based on data for analogous compounds, one could anticipate absorption maxima in the regions detailed in the table below. It is important to note that these are estimated values and can vary based on the specific experimental conditions, particularly the solvent used.

Hypothetical UV-Vis Spectral Data for this compound

SolventPredicted λmax (nm) for π → πPredicted λmax (nm) for n → π
Hexane240-260300-320
Ethanol250-270310-330
Acetonitrile245-265305-325

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), provide a robust framework for investigating the molecular properties of 2-Amino-4-bromo-N-phenylbenzamide. These methods allow for a detailed exploration of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, defining its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzamide portion, while the LUMO may be distributed across the phenyl rings.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)Description
HOMO Energy -5.87Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -1.92Energy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE) 3.95Difference between LUMO and HOMO energies; an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color gradient to indicate charge distribution. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Regions (Red to Yellow): These areas are rich in electrons and are the most likely sites for electrophilic attack. Such regions would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the primary amine. nih.govresearchgate.net

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The hydrogen atoms of the amine (NH2) and amide (NH) groups would exhibit the most positive potential. youtube.com

Neutral Regions (Green): These areas, likely found on the carbon backbones of the phenyl rings, have a near-zero potential.

This visual information is crucial for understanding intermolecular interactions and predicting how the molecule will engage with other reagents. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. wisc.edu It is particularly effective for studying hyperconjugative interactions, which involve charge delocalization from a filled donor orbital to an empty acceptor orbital. researchgate.net These interactions stabilize the molecule, and their energy, E(2), can be calculated to quantify their significance. nih.gov

In this compound, key hyperconjugative interactions would include:

Delocalization of the lone pair electrons from the amine nitrogen (n(N)) into the antibonding orbitals (σ*) of adjacent C-C bonds in the benzene (B151609) ring.

Interactions involving the lone pairs of the carbonyl oxygen (n(O)) and the antibonding orbital of the C-N amide bond.

The delocalization of π-electrons from the benzene rings into adjacent antibonding orbitals.

Table 2: Illustrative NBO Analysis of Key Hyperconjugative Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N5 π* (C1-C6) 35.1n → π* (Amine delocalization into ring)
LP (2) O12 σ* (C7-N11) 28.5n → σ* (Carbonyl lone pair interaction)
π (C1-C6) π* (C2-C3) 20.2π → π* (Intra-ring delocalization)

Note: Atom numbering is hypothetical for illustrative purposes.

Prediction of Chemical Reactivity and Electronic Properties

By integrating the results from FMO, MEP, and NBO analyses, a comprehensive profile of the chemical reactivity of this compound can be constructed. scispace.com Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's electronic properties.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile. researchgate.net

The MEP map identifies the specific atomic sites where these properties are most pronounced, predicting that electrophiles will target the carbonyl oxygen and amine nitrogen, while nucleophiles will target the amide and amine hydrogens. nih.gov NBO analysis further explains the underlying electronic delocalization that governs this reactivity. researchgate.net

In Silico Modeling for Investigating Biological Interactions

In silico modeling techniques, such as molecular docking, are employed to investigate how this compound might interact with biological macromolecules like proteins or DNA. nih.gov This is particularly relevant in drug discovery, where a compound's potential as an inhibitor or modulator of a specific protein target is assessed. nih.gov

For instance, given the presence of a bromo-substituted aromatic ring, a hypothetical in silico study could involve docking this compound into the binding site of a bromodomain-containing protein, which are known epigenetic regulators implicated in diseases like cancer. mdpi.com The modeling would predict the binding affinity (often expressed as a docking score in kcal/mol) and identify the key intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-protein complex. Such studies can guide the synthesis of more potent and selective derivatives. nih.govnih.gov

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) has become an indispensable tool in the drug discovery and development pipeline, offering a cost-effective and time-efficient alternative to traditional screening methods. nih.govnih.gov For a compound like this compound, CADD methodologies can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, which can be determined through experimental techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. nih.gov Once the target structure is known, computational methods can be used to identify potential binding sites and design molecules that fit into these pockets with high affinity and specificity.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach utilizes the information from a set of known active ligands to build a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. Quantitative structure-activity relationship (QSAR) studies are a key component of LBDD, establishing a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov

In the context of benzamide (B126) derivatives, molecular mechanics calculations have been successfully used to analyze the conformations of both active and inactive compounds, providing insights into the structural requirements for their biological activity. nih.gov For this compound, a combination of SBDD and LBDD approaches would likely be employed to explore its therapeutic potential, starting with the identification of potential biological targets and then using computational tools to optimize its structure for enhanced activity.

CADD MethodologyDescriptionApplication to this compound
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the biological target to design or screen for potential drugs. nih.govIf the target protein structure is known, SBDD can be used to predict the binding mode and affinity of the compound.
Ligand-Based Drug Design (LBDD) Employs knowledge of other molecules that bind to the biological target of interest. nih.govIn the absence of a target structure, a pharmacophore model can be developed based on known active benzamides.
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of compounds with their biological activity. nih.govCan be used to predict the activity of new derivatives of this compound.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is crucial in drug design for understanding the binding mechanism and affinity of a ligand, such as this compound, with its biological target.

The process involves placing the ligand in the binding site of the target protein and evaluating the binding energy for different conformations and orientations. The resulting "pose" with the lowest energy is considered the most likely binding mode. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-target complex.

For instance, in studies of related benzamide derivatives, docking analyses have been instrumental in elucidating the roles of specific functional groups in binding to kinase domains. nih.govnih.gov The amino and bromo substituents on the phenyl ring of this compound, along with the amide linkage, are expected to play significant roles in its binding interactions. The consistent conformation observed in active N-phenylbenzamides facilitates the formation of crucial hydrogen bonds with the target. nih.gov Docking studies can help to visualize and quantify these interactions, guiding the design of analogs with improved binding affinity.

Interaction TypeDescriptionPotential Role in this compound Binding
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The amide group and the amino group can act as hydrogen bond donors and acceptors. nih.gov
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The phenyl rings of the compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions The attractive or repulsive forces between molecules as a result of their charge distribution.The bromine atom can participate in halogen bonding, a type of electrostatic interaction.

Prediction of Interaction with Biological Targets (e.g., Enzymes, DNA)

Computational methods are increasingly used to predict the potential biological targets of a compound, a crucial step in understanding its mechanism of action and potential therapeutic applications. For this compound, various in silico approaches can be employed to identify its likely interacting partners, such as enzymes or nucleic acids.

One common approach is reverse docking , where a ligand is docked against a large library of known protein structures to identify potential binding partners. Another method involves the use of pharmacophore-based screening , where a 3D pharmacophore model of the compound is used to search databases of protein structures for complementary binding sites.

Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, such as the molecular electrostatic potential (MEP). nih.gov The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactivity and potential interaction sites. nih.gov For example, the carbonyl oxygen and the amino group are likely sites for electrophilic and nucleophilic interactions, respectively. Such computational studies have been applied to related bromo-substituted and amino-benzamide compounds to understand their reactivity and potential for interaction with biological macromolecules. nih.govmdpi.com

Studies on similar benzamide derivatives have shown their potential to act as inhibitors of various enzymes, including kinases. nih.gov Given the structural similarities, it is plausible that this compound could also target such enzymes. Computational predictions can help to prioritize which enzymes to test experimentally, thereby accelerating the discovery of its biological function.

Computational MethodDescriptionApplication to this compound
Reverse Docking Docking a single ligand against a library of protein structures to identify potential targets.Can predict potential enzyme or receptor targets for the compound.
Pharmacophore Screening Using a 3D model of the ligand's key features to search for complementary binding sites in protein databases.Can identify proteins that are likely to bind to the compound based on its structural and chemical properties.
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govCan be used to calculate the molecular electrostatic potential (MEP) to predict reactive sites. nih.gov

Biological Activity Profiling and Structure Activity Relationship Sar Studies

Anticarcinogenic and Epigenetic Modulatory Activities

The potential of 2-Amino-4-bromo-N-phenylbenzamide as an anticancer agent is primarily linked to its ability to modulate epigenetic processes. These processes involve heritable changes in gene expression that occur without altering the DNA sequence itself and are often dysregulated in cancer. frontiersin.org

This compound is recognized as an analogue of CI-994 (N-acetyldinaline), a compound known for its cytostatic antitumor activity. aacrjournals.org The anticancer effects of these compounds are attributed to their role as histone deacetylase (HDAC) inhibitors. aacrjournals.orgmedscape.com HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to a more condensed chromatin structure that represses gene transcription. nih.govnih.gov By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, which helps to re-establish normal cellular acetylation and can reverse the abnormal gene silencing seen in cancer. frontiersin.orgnih.gov

The inhibitory mechanism involves the benzamide (B126) structure interacting with the HDAC active site. nih.gov A crucial feature is the ortho-amino group on the phenyl ring, which is believed to chelate the zinc ion (Zn2+) essential for the enzyme's catalytic function. nih.govmdpi.com This interaction blocks the enzyme's ability to deacetylate its target proteins. mdpi.com The bromo-substituent at the 4-position of the benzamide ring likely influences the molecule's electronic properties and its binding affinity within the enzyme's active site.

The inhibition of HDACs by compounds like this compound has significant consequences for the metabolism and cell cycle of cancer cells. nih.gov By altering the acetylation of proteins, these inhibitors can influence the expression of genes that control critical cellular functions. frontiersin.org

Antimicrobial Activities

In addition to its anticancer potential, this compound and related benzamide derivatives have demonstrated a wide range of antimicrobial properties, making them promising candidates for the development of new anti-infective drugs. nih.govnanobioletters.com

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, with drug-resistant strains posing a significant challenge. nih.govnih.gov This has spurred the search for new antimycobacterial agents with novel mechanisms of action. nih.gov Benzimidazole derivatives, which share structural similarities with benzamides, have shown antimycobacterial activity, particularly those with electron-withdrawing groups. frontiersin.org Research on various substituted aminothiazole and pyrimidine (B1678525) derivatives has also identified compounds with significant activity against M. tuberculosis, including multidrug-resistant strains. nih.govnih.gov The efficacy of these compounds is often linked to their ability to inhibit essential mycobacterial enzymes, such as those involved in cell wall synthesis. nih.govnih.gov The lipophilic nature of structures like the N-phenyl group can also promote accumulation within the mycobacterial cell. nih.gov

N-phenylbenzamide derivatives have shown potential as antifungal agents. nih.govresearchgate.net Studies have demonstrated their ability to inhibit the growth of various fungal strains. nih.govnih.gov For instance, research has highlighted the antifungal efficacy of N-phenylbenzamides against Candida albicans. nih.govnih.gov The dermatophyte Trichophyton mentagrophytes is a common cause of skin infections and a target for new antifungal therapies. nih.gov The development of resistance to existing antifungal drugs underscores the need for new compounds. nih.gov Structure-activity relationship studies of related benzamide derivatives have shown that substitutions on the benzene (B151609) ring, such as with fluorine or chlorine, can significantly enhance antifungal activity. researchgate.net The proposed mechanism of action for these compounds often involves the disruption of the fungal cell membrane or inhibition of essential fungal enzymes. nih.gov

Fungal StrainActivity of N-phenylbenzamide Derivatives
Candida albicansEffective nih.govnih.gov
Trichophyton mentagrophytesInvestigated as a target nih.gov
Phomopsis sp.Effective researchgate.net
Botryosphaeria dothideaEffective researchgate.net
Botrytis cinereaEffective researchgate.net

N-phenylbenzamide derivatives have demonstrated the potential for broad-spectrum antibacterial activity. nih.govmdpi.com Research has shown that these compounds can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govnih.govscholarsresearchlibrary.com The ability to act against both bacterial types suggests a broad-spectrum potential. mdpi.com The antibacterial and antitumor activities of similar compounds have sometimes been attributed to their capacity to chelate with essential metal ions in microorganisms. scholarsresearchlibrary.com The specific substitutions on the phenyl and benzamide rings play a crucial role in determining the potency and spectrum of antibacterial action. scholarsresearchlibrary.com

Bacterial StrainActivity of N-phenylbenzamide Derivatives
Staphylococcus aureus (Gram-positive)Effective nih.govnih.gov
Escherichia coli (Gram-negative)Effective nih.govnih.gov
Bacillus subtilis (Gram-positive)Moderate to Good nanobioletters.comscholarsresearchlibrary.com
Pseudomonas aeruginosa (Gram-negative)Moderate scholarsresearchlibrary.com

Antiprotozoal Activities

The N-phenylbenzamide core is a well-established scaffold for the development of antiprotozoal agents. Derivatives have shown significant activity against a range of parasites, particularly those responsible for human African trypanosomiasis and malaria.

Efficacy Against Kinetoplastid Parasites (e.g., Trypanosoma brucei)

Research into N-phenylbenzamide derivatives has demonstrated their potent efficacy against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African sleeping sickness. nih.govnih.gov Compounds featuring a diimidazoline N-phenylbenzamide core, for instance, have shown high antitrypanosomal selectivity. One such analogue exhibited an IC50 value of 26 nM against cultured Trypanosoma brucei rhodesiense. acs.org The general structure required for high antiprotozoal activity involves two 2-imidazoline heterocycles in a para orientation on an N-phenylbenzamide or a similar core structure. acs.org

Furthermore, bis(2-aminoimidazolines) based on the N-phenylbenzamide scaffold are known for their efficacy against T. brucei. nih.gov A prototype of this series was shown to be curative in a mouse model of African trypanosomiasis. nih.gov N-alkyl bisguanidine derivatives of N-phenylbenzamide have also displayed low nanomolar IC50 values against T. brucei. nih.gov Specifically, certain N-alkylguanidino-N-phenylbenzamide compounds achieved 100% cures in the STIB900 mouse model of acute human African trypanosomiasis. nih.gov The activity of these compounds is heavily influenced by the nature of the substituents on the core structure.

While specific data for this compound is not available, the presence of the core N-phenylbenzamide structure suggests a potential for antitrypanosomal activity. The amino and bromo substitutions at the 2 and 4 positions of the benzamide ring would modulate this activity, likely influencing the compound's ability to interact with its parasitic target.

Table 1: In Vitro Antitrypanosomal Activity of Selected N-Phenylbenzamide Analogues

Compound Type Target Organism Activity (IC50) Reference
Diimidazoline N-phenylbenzamide Trypanosoma brucei rhodesiense 26 nM acs.org
N-Alkyl Bisguanidine N-phenylbenzamide Trypanosoma brucei Low nanomolar nih.gov

Mechanistic Insights into kDNA Binding and Disruption

The primary mechanism of action for many antiprotozoal N-phenylbenzamide derivatives is their interaction with the parasite's DNA, specifically the kinetoplast DNA (kDNA). nih.gov kDNA, the mitochondrial DNA of kinetoplastids, is a validated drug target due to its unique structure, which is rich in adenine-thymine (A-T) base pairs. nih.gov

N-phenylbenzamide derivatives, particularly cationic ones like bis(2-aminoimidazolines) and bisguanidines, act as minor groove binders (MGBs). nih.govnih.gov These compounds bind strongly and selectively to the A-T rich minor groove of DNA. nih.gov This binding can displace essential High Mobility Group (HMG)-box-containing proteins that are crucial for kDNA function. nih.govacs.org The displacement of these proteins leads to the disruption of the kDNA network, ultimately causing parasite death. nih.govacs.org The binding affinity is correlated with the ionization state of the molecules at physiological pH. nih.gov The three NH groups of each 2-aminoimidazolinium moiety, for example, are critical for binding as they form hydrogen bonds with thymine (B56734) and adenine (B156593) bases in the DNA minor groove. nih.gov

Antimalarial Potential Against Plasmodium Parasites

The N-phenylbenzamide scaffold has also been identified as a promising starting point for the development of antimalarial agents. Diimidazoline N-phenylbenzamide derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org One such compound showed an IC50 value of 1.9 nM against the NF54 strain of P. falciparum. acs.org

Similarly, N-alkyl bisguanidine analogues of N-phenylbenzamide have exhibited submicromolar IC50 values against P. falciparum. nih.gov The mechanism for antimalarial action appears to differ from that against trypanosomes, with diamidines thought to selectively concentrate in infected red blood cells. acs.org Other studies have explored N-phenylbenzamide derivatives as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway. researchgate.net This indicates that the N-phenylbenzamide scaffold can be adapted to target different pathways within the malaria parasite.

Table 2: In Vitro Antimalarial Activity of Selected N-Phenylbenzamide Analogues

Compound Type Target Organism Activity (IC50) Reference
Diimidazoline N-phenylbenzamide Plasmodium falciparum (NF54) 1.9 - 28 nM acs.org
N-Alkyl Bisguanidine N-phenylbenzamide Plasmodium falciparum (NF54) Submicromolar nih.gov

Enzyme Inhibition Studies

The benzamide structure is a common feature in many enzyme inhibitors, suggesting that this compound could potentially interact with various enzyme targets.

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that is a key target in the treatment of type 2 diabetes. nih.gov While a wide variety of compounds have been identified as DPP-IV inhibitors, there is no specific data in the reviewed literature detailing the direct inhibition of DPP-IV by this compound. diabetesjournals.orgeurekaselect.com The development of DPP-IV inhibitors has largely focused on peptidomimetics and other specific structural classes, such as cyanopyrrolidines. eurekaselect.com However, the broad inhibitory potential of benzamide-related structures against proteases warrants consideration. For example, substituted benzamidines have been shown to inhibit various human serine proteases, with their binding affected by the hydrophobicity and electronic properties of the substituents. nih.gov

Other Relevant Enzyme Targets

While direct evidence is lacking for this compound, the broader class of N-phenylbenzamide derivatives has been investigated for activity against other enzyme targets. As mentioned, they have been designed as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). researchgate.net Additionally, N-substituted benzamide derivatives have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.net In silico studies have also explored novel N-phenylbenzamide derivatives as potential inhibitors of a wide range of protein kinases, which are crucial in cancer cell signaling. scirp.org These studies suggest that the N-phenylbenzamide scaffold is versatile and can be modified to target a variety of enzyme active sites.

Photosynthesis Inhibition Research

Derivatives of N-phenylbenzamide have been identified as potent inhibitors of photosynthesis. Research into closely related compounds, such as bromo-substituted 2-hydroxy-N-phenylbenzamides (salicylanilides), provides significant insights into the mechanism of action. These compounds have been shown to inhibit the photosynthetic electron transport (PET) chain. researchgate.netresearchgate.net Their primary site of action is located within photosystem II (PS II), specifically on the donor side, interfering with intermediates of the water-splitting complex. researchgate.netresearchgate.net

The efficiency of this inhibition is not uniform and depends heavily on the physicochemical properties of the specific derivative. Studies have demonstrated a clear correlation between the PET inhibiting activity and both the lipophilicity (logP) and the electronic properties of the substituents on the N-phenyl ring. researchgate.netresearchgate.net Generally, electron-withdrawing substituents tend to enhance the inhibitory activity. nih.gov

The following table details the inhibitory concentration (IC50) for several N-phenylbenzamide derivatives, highlighting the impact of different substituents on their ability to inhibit photosynthetic electron transport.

Compound ClassN-phenyl Substituent (R)IC50 (μmol·dm⁻³)
5-bromo-2-hydroxy-N-phenylbenzamide3-F4.3
3,5-dibromo-2-hydroxy-N-phenylbenzamide3-Cl8.6

Data sourced from studies on salicylanilide (B1680751) derivatives, which share the core N-phenylbenzamide structure. researchgate.netresearchgate.net

Research in Neurodegenerative Diseases (e.g., Anti-Alzheimer's Activity)

The benzamide scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives being explored for a range of therapeutic applications. nih.gov This includes the field of neurodegenerative diseases, such as Alzheimer's disease, which is characterized by the progressive loss of cognitive function and the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.govnih.gov

Researchers have actively synthesized and evaluated N-phenylbenzamide derivatives as potential anti-Alzheimer's agents. nih.gov For instance, the closely related compound 4-Bromo-N-phenylbenzamide has been synthesized specifically for evaluation in this context. nih.gov The scientific rationale for investigating these molecules is based on their potential to interact with biological pathways central to the disease's progression, such as those involving Aβ aggregation. nih.gov The structural features of these compounds allow for modifications to optimize their interaction with therapeutic targets within the central nervous system.

Advanced Structure-Activity Relationship (SAR) Derivations

Impact of Substituent Modifications on Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. The modification of substituents on both the benzamide and the N-phenyl portions of the molecule can lead to significant changes in efficacy.

As demonstrated in photosynthesis inhibition research, altering the substituent on the N-phenyl ring directly impacts the compound's inhibitory power. researchgate.netresearchgate.net The electronic nature and position of these groups are crucial. For example, in related N-(disubstituted-phenyl) amides, a 3,5-disubstitution pattern on the phenyl ring was found to be highly favorable for PET-inhibiting activity. nih.gov

Key parameters that are modulated by substituent changes include:

Lipophilicity (log P): This affects the compound's ability to cross biological membranes and reach its target site, such as the D1 protein within the thylakoid membranes of chloroplasts. nih.gov

Electronic Properties (Hammett constant, σ): The electron-withdrawing or electron-donating nature of a substituent influences how the molecule binds to its target. For PET inhibitors, electron-withdrawing groups have been shown to be beneficial for activity. researchgate.netresearchgate.netnih.gov

Role of Halogen Atoms and Halogen Bonding in Biological Efficacy

Halogen atoms, such as the bromine in this compound, play a critical role in modulating a molecule's biological profile. They influence the compound's lipophilicity, electronic character, and ability to form specific interactions like halogen bonds.

In the context of photosynthesis inhibition by salicylanilides, the degree of bromination was found to be a key factor. Studies comparing 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides revealed that the mono-bromo derivatives consistently showed higher PET-inhibiting activity than the di-bromo derivatives bearing the same N-phenyl substituent. researchgate.netresearchgate.net This highlights that simply increasing the number of halogen atoms does not guarantee enhanced activity and that a specific substitution pattern is optimal.

The table below compares the activity of mono-halogenated versus di-halogenated N-phenylbenzamide derivatives.

CompoundN-phenyl Substituent (R)Biological Activity (IC50 in μmol·dm⁻³)
5-bromo-2-hydroxy-N-phenylbenzamide3-Cl>10
3,5-dibromo-2-hydroxy-N-phenylbenzamide3-Cl8.6
5-bromo-2-hydroxy-N-phenylbenzamide3-F4.3
3,5-dibromo-2-hydroxy-N-phenylbenzamide3-F14.5

Data derived from research on PET inhibition by salicylanilide derivatives. researchgate.netresearchgate.net

The presence of halogens like bromine and fluorine contributes significantly to the electron-withdrawing nature of the molecule, which is advantageous for its interaction with the electron transport chain in photosystem II. researchgate.netnih.gov

Future Research Directions and Potential Applications

Rational Design and Synthesis of Novel Derivatized Scaffolds of 2-Amino-4-bromo-N-phenylbenzamide

The rational design of new molecules based on the this compound core is a key area for future investigation. By strategically modifying its structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties for various biological targets. Drawing inspiration from the synthesis of other benzamide (B126) derivatives, several strategies can be envisioned.

One promising approach involves multicomponent reactions, which have been successfully employed to create libraries of diverse N-phenylbenzamide derivatives in an efficient, atom-economical manner. nih.gov For instance, a one-pot three-component reaction has been utilized to synthesize imidazole-based N-phenylbenzamides, demonstrating the feasibility of rapidly generating structural analogs. nih.gov Similarly, the synthesis of 2-aminobenzamide (B116534) derivatives has been achieved starting from isatoic anhydride (B1165640), offering another versatile route to derivatization. nih.gov The synthesis of related 2-Amino-4-Methylthiazole analogues has also been documented, providing further insights into potential synthetic pathways. nih.gov

Deeper Elucidation of Molecular Mechanisms in Biological Systems

A critical aspect of future research will be to unravel the precise molecular mechanisms through which derivatives of this compound exert their biological effects. Studies on related N-phenylbenzamide compounds have revealed a range of mechanisms, suggesting that this chemical class is capable of interacting with various biological targets.

For example, certain N-phenylbenzamide derivatives have been shown to act as DNA minor groove binders, a mechanism that is particularly relevant for targeting kinetoplastid parasites responsible for diseases like African trypanosomiasis. nih.govacs.org Other derivatives have demonstrated efficacy as anticancer agents by inhibiting ABL1 kinase, a key protein involved in cell growth and proliferation. nih.gov Furthermore, the potential of N-phenylbenzamide scaffolds as BACE1 inhibitors for the treatment of Alzheimer's disease has been explored. eurekaselect.com Antiviral activity against enteroviruses has also been reported for some N-phenylbenzamide derivatives. nih.gov

Investigating whether this compound and its future derivatives operate through similar or novel mechanisms will be a significant area of study. This will likely involve a combination of biochemical assays, cell-based studies, and structural biology techniques to identify and characterize the specific molecular interactions.

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and can be effectively applied to the study of this compound. nih.gov Computational tools can guide the rational design of new derivatives and provide insights into their potential biological activities before they are synthesized.

Molecular docking and molecular dynamics simulations are valuable computational techniques that have been used to predict the binding of N-phenylbenzamide derivatives to their target proteins, such as ABL1 kinase and BACE1. nih.goveurekaselect.com These methods can help in understanding the key interactions at the molecular level and in prioritizing compounds for synthesis and experimental testing.

Experimentally, techniques like X-ray crystallography can provide detailed three-dimensional structures of the compounds and their complexes with biological targets. nih.gov Spectroscopic methods, in conjunction with theoretical calculations, can be used to analyze the structural and electronic properties of the molecules. nih.gov The integration of these advanced computational and experimental approaches will be instrumental in accelerating the discovery and development of new drugs based on the this compound scaffold.

Exploration of Applications Beyond Medicinal Chemistry

While the primary focus of research on benzamide derivatives has been in medicinal chemistry, the unique chemical properties of the this compound scaffold may lend themselves to applications in other scientific and technological fields. The potential for these compounds in materials science, for instance, remains a largely unexplored frontier. ontosight.ai

The arrangement of aromatic rings and amide linkages in the core structure could be exploited for the development of novel organic materials with interesting electronic or photophysical properties. The palladium-mediated synthesis of N-phenylbenzamides, while a chemical process, hints at the broader synthetic utility and potential for creating complex molecular architectures. publish.csiro.au Future research could investigate the self-assembly properties of these molecules, their potential as components in organic light-emitting diodes (OLEDs), or their use as sensors or in other advanced materials. A systematic investigation into these non-medicinal applications could unlock entirely new areas of utility for this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-bromo-N-phenylbenzamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling 4-bromo-2-aminobenzoic acid with aniline derivatives via amide bond formation. To optimize conditions:

  • Use factorial design to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can test dichloromethane vs. DMF, 25°C vs. 60°C, and 1 mol% vs. 5 mol% catalyst .
  • Monitor reaction progress via TLC or HPLC, prioritizing yields >85% and minimizing byproducts like unreacted aniline.
  • Crystallize the product using ethanol/water mixtures to enhance purity, as validated by X-ray diffraction (XRD) data showing C-Br bond lengths of ~1.89 Å and planar amide geometry .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts for diagnostic signals:
    • Aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ ~10.2 ppm, broad) .
    • 13C^{13}C signals for Br-substituted carbons (δ ~130 ppm) and carbonyl (δ ~167 ppm).
  • XRD : Confirm spatial arrangement via single-crystal XRD. Key parameters include:
    • Bond angles: N-C(=O)-C (123.5°) and Br-C-C (119.8°) .
    • Intermolecular hydrogen bonds (N-H⋯O, ~2.85 Å) stabilizing the crystal lattice .

Advanced Research Questions

Q. How do electronic effects of the bromo and amino substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insights :
    • The bromo group acts as a leaving site in Suzuki-Miyaura couplings. Use Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O (85°C) to replace Br with aryl boronic acids .
    • The amino group directs electrophilic substitution; protect it with Boc groups to prevent side reactions during halogenation.
  • DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites. The amino group (f+^+ ~0.12) enhances para-bromine reactivity .

Q. What computational strategies can predict the physicochemical properties and bioactivity of this compound?

Methodological Answer:

  • QSPR Models : Use quantum-chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) to correlate with solubility (logP ~2.8) and permeability (TPSA ~58 Ų) .
  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The bromine’s hydrophobic pocket interactions improve binding affinity (ΔG ≤ -8.5 kcal/mol) .
  • MD Simulations : Assess stability in lipid bilayers (CHARMM force field) to evaluate membrane penetration for drug delivery .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from kinetic studies (e.g., IC50_{50} values) using standardized assay conditions (pH 7.4, 37°C).
  • Error Source Identification :
    • Compare HPLC vs. LC-MS quantification methods; LC-MS reduces false positives from degradation products .
    • Control for solvent effects (e.g., DMSO >1% inhibits enzyme activity) .
  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with catalytic turnover numbers .

Application-Oriented Questions

Q. What strategies enhance the stability of this compound under varying storage conditions?

Methodological Answer:

  • Surface Chemistry : Avoid silica-based containers; FTIR shows Si-OH groups catalyze amide hydrolysis. Use glass vials with inert coatings .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition onset (~210°C). Store at -20°C under argon to prevent oxidative bromine loss .

Q. How is this compound utilized in developing fluorescent probes or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Fluorescent Probes : Functionalize the amino group with dansyl chloride; emission at 480 nm (λex_{ex} 340 nm) detects Cu2+^{2+} via quenching .
  • MOF Synthesis : Coordinate Br with Ag(I) nodes to form 2D networks (PXRD confirms d-spacing ~8.7 Å). BET surface area ~450 m²/g enhances gas adsorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.